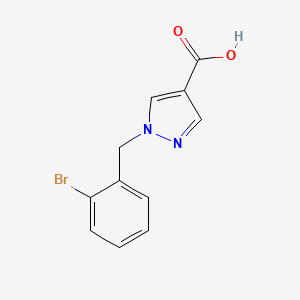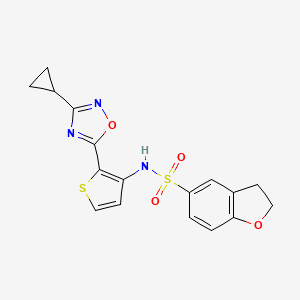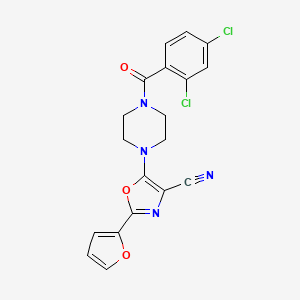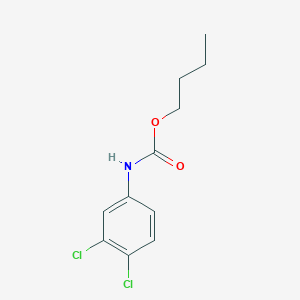![molecular formula C16H18N4O2S B2489100 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone CAS No. 2192745-95-0](/img/structure/B2489100.png)
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For instance, derivatives of morpholine and thiophene have been synthesized from commercially available precursors through a series of reactions, achieving a total yield of 43% in some cases (Lei et al., 2017). These methods underscore the complexity and the need for precise conditions in the synthesis of such compounds.
Molecular Structure Analysis
Molecular structure determination is pivotal for understanding the chemical behavior of a compound. X-ray diffraction studies have been utilized to confirm the structures of similar compounds, revealing details about their conformation and molecular interactions (Prasad et al., 2018). These studies provide insights into the molecular geometry and the potential for intermolecular interactions.
Chemical Reactions and Properties
Compounds with morpholine and thiophene units engage in various chemical reactions, including intramolecular rearrangement and condensation under specific conditions. For example, reactions involving (E)-3-styrylquinolin-4(1H)-ones under UV irradiation demonstrate the potential for creating complex derivatives through photoinduced processes (Jing et al., 2018). These reactions highlight the versatility and reactivity of the compound's structure.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's applications. Studies on related compounds have revealed their crystallization behavior and solubility characteristics, which are essential for their processing and application in various domains (Akkurt et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming complexes with metals, are vital for understanding the compound's applications. Chemosensors based on morpholine and thiophene units have shown selective recognition of Pd2+ ions, indicating their potential in chemical sensing applications (Shally et al., 2020).
Wissenschaftliche Forschungsanwendungen
Imaging Agents in Parkinson's Disease Research
A study by Wang et al. (2017) involved the synthesis of a compound structurally related to "(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone" as a potential PET imaging agent for the visualization of LRRK2 enzyme activity in Parkinson's disease. The synthesized compound, [11C]HG-10-102-01, showed high radiochemical purity and specific activity, indicating its potential utility in neuroimaging studies to understand the role of LRRK2 in Parkinson's pathology (Wang, Gao, Xu, & Zheng, 2017).
Antitumor Activity
Muhammad et al. (2017) explored the antitumor potential of new morpholinylchalcones and their derivatives, including 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. The study demonstrated that some of these compounds exhibited promising in vitro antitumor activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, suggesting their potential as therapeutic agents in cancer treatment (Muhammad, Edrees, Faty, Gomha, Alterary, & Mabkhot, 2017).
Intermediate for Tumor Necrosis Factor Alpha Inhibition
Lei et al. (2017) described the synthesis of a derivative, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, which acts as an important intermediate for inhibiting tumor necrosis factor alpha and nitric oxide. The green synthetic method proposed in this study provides a rapid and efficient way to produce compounds with potential anti-inflammatory and immunomodulatory effects (Lei, Wang, Xiong, & Lan, 2017).
Eigenschaften
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15(13-3-9-23-11-13)20-4-1-2-12-10-17-16(18-14(12)20)19-5-7-22-8-6-19/h3,9-11H,1-2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZZGXKVNVILIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CSC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)
![ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489022.png)

![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)



![Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2489031.png)

![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)